molecular formula C16H12FN3O2 B2362834 4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 510765-31-8

4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B2362834
CAS No.: 510765-31-8
M. Wt: 297.289
InChI Key: IPDDRDWDZGDGCU-UHFFFAOYSA-N
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Description

4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

4-fluoro-N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-10-3-2-8-20-14(10)18-9-13(16(20)22)19-15(21)11-4-6-12(17)7-5-11/h2-9H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDDRDWDZGDGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzoyl chloride with 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrido[1,2-a]pyrimidines.

Scientific Research Applications

4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chloro-5-thiazolyl)methyl]-3-(3,5-dichlorophenyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium inner salt
  • alpha-[[2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene]-2-benzothiazoleacetonitrile

Uniqueness

4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the benzamide moiety differentiates it from other pyrido[1,2-a]pyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes.

Biological Activity

Overview

4-Fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a synthetic compound belonging to the class of pyrido[1,2-a]pyrimidines. This compound has drawn significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of a fluorine atom and a fused pyrido-pyrimidine structure enhances its chemical properties, influencing its biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12FN3O\text{C}_{14}\text{H}_{12}\text{F}\text{N}_3\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that it may act as an enzyme inhibitor or modulate receptor activity. Molecular docking studies have demonstrated that this compound can effectively bind to active sites on target proteins, which leads to the modulation of their functions.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)12.5Induction of apoptosis
MCF7 (Breast Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of proliferation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the activation of caspases and modulation of cell cycle regulatory proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight its potential as an antimicrobial agent, although further studies are necessary to elucidate the exact mechanisms involved.

Case Studies

  • Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM.
  • Antimicrobial Investigation : Another study focused on the antimicrobial activity against resistant bacterial strains. The findings suggested that the compound could serve as a lead for developing new antibiotics, particularly against MRSA (Methicillin-resistant Staphylococcus aureus).

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